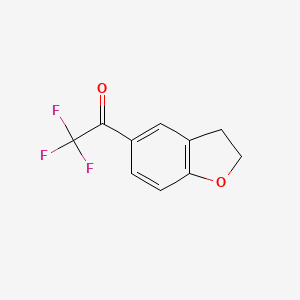

1-(2,3-二氢苯并呋喃-5-基)-2,2,2-三氟乙酮

描述

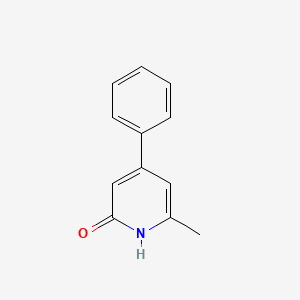

The compound “1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone” is a chemical compound that contains a 2,3-dihydrobenzofuran moiety and a trifluoroethanone moiety . The 2,3-dihydrobenzofuran is a type of organic compound in which a dihydrofuran ring is fused with a benzene ring . The trifluoroethanone group is a type of ketone where the hydrogen atoms are replaced by fluorine atoms.

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The structure of the compound can be further analyzed using density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the photochemical activity of allyl-functionalized phenolate anions, generated in situ upon deprotonation of the corresponding phenols, can initiate a light-driven protocol for the synthesis of 2,3-dihydrobenzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For instance, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .科学研究应用

合成和表征

1-(2,3-二氢苯并呋喃-5-基)-2,2,2-三氟乙酮是一种化合物,涉及有机化学中的各种合成和表征研究。该化合物及其衍生物已经使用不同的分析方法合成和表征。例如,新型 2,3-二氢苯并呋喃系连亚芳基茚满酮通过环境适宜的方案合成,通过质子和碳磁共振表征,并使用密度泛函理论 (DFT) 进一步分析其光谱和结构性质 (Shinde 等人,2020 年)。

绿色化学方法

研究还集中在开发涉及该化合物的更绿色的合成方法。例如,据报道,超声促进的 (E)-3-(2,3-二氢苯并呋喃 5-基)-1-(芳基)丙-2-烯-1-酮衍生物从 2,3-二氢苯并呋喃-5-甲醛和各种芳香酮中合成,展示了绿色化学原理的应用,例如能源效率和废物减少 (Adole 等人,2020 年)。

高级化学合成

先进的合成技术已应用于与 1-(2,3-二氢苯并呋喃-5-基)-2,2,2-三氟乙酮相关的化合物,导致开发出用于各种应用的复杂分子。例如,在温和条件下涉及二氧化硫和肼的三组分反应导致 1-(2,3-二氢苯并呋喃-3-基)-甲磺酰肼,展示了一个涉及分子内环化和二氧化硫插入的自由基过程 (An 等人,2014 年)。

化学酶促合成

该化合物已参与化学酶促合成途径,例如通过铃木-宫浦交叉偶联和生物还原序列合成奥达那卡替布前体,突出了化学和酶促步骤的整合,以有效生产药理学相关的分子 (González-Martínez 等人,2019 年)。

结构和机理研究

涉及 1-(2,3-二氢苯并呋喃-5-基)-2,2,2-三氟乙酮的研究还扩展到结构和机理研究,例如对不同取代的苯并呋喃的 TES/TFA 还原的研究,提供了对苯并呋喃衍生物在不同条件下的反应性和转化的见解 (Chiummiento 等人,2020 年)。

作用机制

Target of Action

Compounds with a benzofuran ring structure have been found to exhibit a wide range of biological activities . They are often used as the basic building blocks for drug synthesis and chemical raw materials .

Mode of Action

Benzofuran derivatives have been shown to exhibit various pharmacological activities, including nerve growth factor activating activity, anti-inflammatory, antioxidant properties, anti-alzheimer’s disease, antibacterial activity, and anticancer activity . They have also been shown to be kinase inhibitors that exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of VEGFR-2 .

Biochemical Pathways

It’s worth noting that benzofuran derivatives have been found to interact with multiple biochemical pathways due to the multiple substitution sites on the benzodihydrofuran ring system .

Pharmacokinetics

Darifenacin, a drug with a similar dihydrobenzofuran structure, has been found to have a short terminal elimination half-life after intravenous and immediate-release oral dosage forms but this increased with a prolonged-release formulation . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)9(14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVXSSMVNLIPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505336 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75822-10-5 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide](/img/structure/B3060666.png)

![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)

![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)

![N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3060685.png)